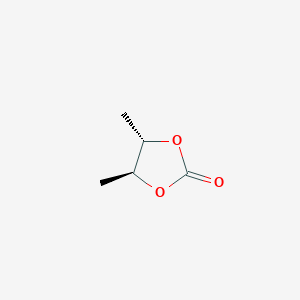
3-(Hexadecyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core with a hexadecyloxy substituent at the third position. This compound is notable for its applications in various fields, including chemistry, biology, and materials science, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecyloxy)benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Hexadecyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-(Hexadecyloxy)benzoic acid.
Reduction: 3-(Hexadecyloxy)benzyl alcohol.
Substitution: 3-(Hexadecyloxy)-4-nitrobenzaldehyde (in the case of nitration).
Applications De Recherche Scientifique
3-(Hexadecyloxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and liquid crystals.
Mécanisme D'action
The mechanism of action of 3-(Hexadecyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular macromolecules, such as proteins and nucleic acids, through covalent or non-covalent interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound, which lacks the hexadecyloxy substituent.
4-(Hexadecyloxy)benzaldehyde: A positional isomer with the hexadecyloxy group at the fourth position.
3-(Octadecyloxy)benzaldehyde: A similar compound with an octadecyloxy group instead of a hexadecyloxy group.
Uniqueness: 3-(Hexadecyloxy)benzaldehyde is unique due to the presence of the long alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly in supramolecular structures. This makes it particularly valuable in materials science and nanotechnology applications.
Propriétés
Numéro CAS |
66049-87-4 |
|---|---|
Formule moléculaire |
C23H38O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
3-hexadecoxybenzaldehyde |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-23-18-16-17-22(20-23)21-24/h16-18,20-21H,2-15,19H2,1H3 |
Clé InChI |
OUXLJXSUHFCQRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


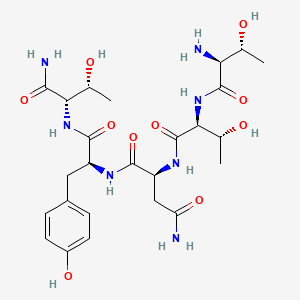
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
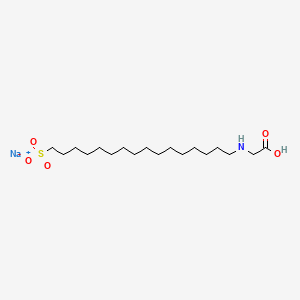
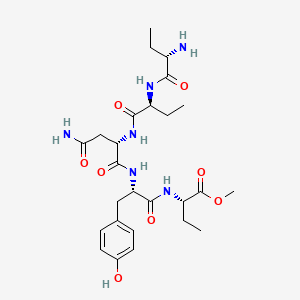
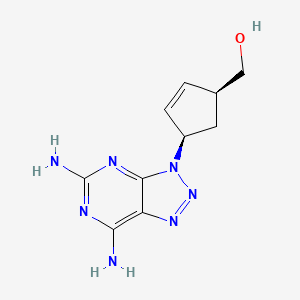
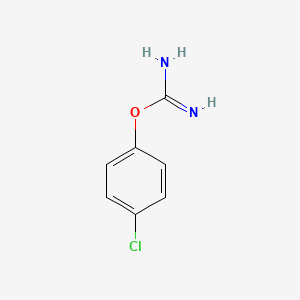

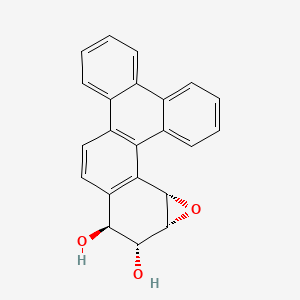
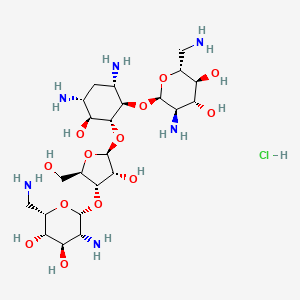

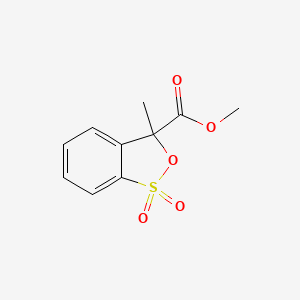
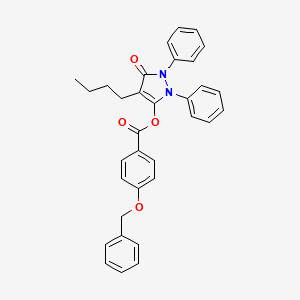
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
